molecular formula C22H15NO5 B3470395 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate

Cat. No.: B3470395
M. Wt: 373.4 g/mol
InChI Key: OKBVBDMZJLEBGM-UHFFFAOYSA-N
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Description

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a chromenone core, a pyridine ring, and a phenoxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which is then functionalized to introduce the pyridine and phenoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives, pyridine carboxylates, and phenoxy-substituted molecules. Examples include:

Uniqueness

The uniqueness of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[3-(3-methylphenoxy)-4-oxochromen-7-yl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-14-3-2-4-16(11-14)27-20-13-26-19-12-17(5-6-18(19)21(20)24)28-22(25)15-7-9-23-10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVBDMZJLEBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate
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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate
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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate
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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate
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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate
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3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl pyridine-4-carboxylate

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